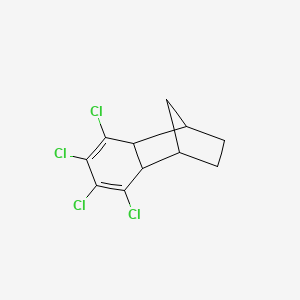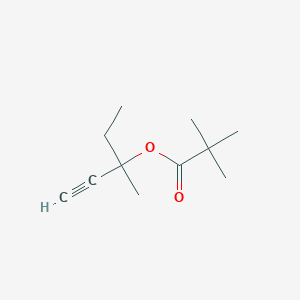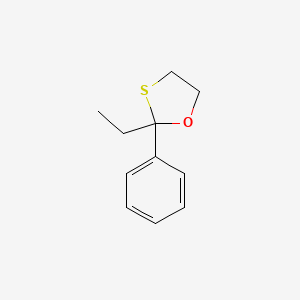
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is a chemical compound with the molecular formula C11H10Cl4 and a molecular weight of 284.0091 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves multiple steps, typically starting with the chlorination of naphthalene derivatives. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated naphthoquinones, while reduction could produce partially dechlorinated derivatives .
Aplicaciones Científicas De Investigación
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Similar in structure but lacks the chlorine atoms.
2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-: Another related compound with different substituents.
Uniqueness
1,4-Methanonaphthalene, 5,6,7,8-tetrachloro-1,2,3,4,4a,8a-hexahydro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research applications where such properties are required .
Propiedades
Número CAS |
100100-93-4 |
|---|---|
Fórmula molecular |
C11H10Cl4 |
Peso molecular |
284 g/mol |
Nombre IUPAC |
3,4,5,6-tetrachlorotricyclo[6.2.1.02,7]undeca-3,5-diene |
InChI |
InChI=1S/C11H10Cl4/c12-8-6-4-1-2-5(3-4)7(6)9(13)11(15)10(8)14/h4-7H,1-3H2 |
Clave InChI |
KJAUMWPQIAANDU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canónico |
C1CC2CC1C3C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{4-[(Trifluoroethenyl)oxy]phenyl}acetonitrile](/img/structure/B3044421.png)


![1-Butanamine, 4-[(phenylmethyl)thio]-](/img/structure/B3044427.png)




